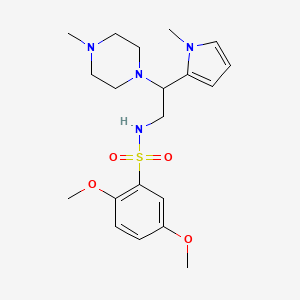
(2-Amino-1-adamantyl)methanol;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(2-Amino-1-adamantyl)methanol;hydrochloride” is a chemical compound that incorporates the adamantane moiety . Adamantane is a polycyclic cage molecule with high symmetry and remarkable properties . It is the smallest representative of diamondoids—hydrogen-terminated hydrocarbons with a diamond-like structure . The adamantane moiety is widely applied in the design and synthesis of new drug delivery systems and in surface recognition studies .
Synthesis Analysis
The synthesis of adamantane derivatives often involves the use of intermediate compounds. For instance, the preparation of amantadine hydrochloride, an antiviral and anti-Parkinson drug, has been reported to start with adamantine or 1-bromoadamantane, acetonitrile, and sulfuric acid by using the Ritter-type reaction to obtain N-(1-adamantyl)-acetamide, which was deacetylated to afford 1-amino-adamantane .Molecular Structure Analysis
Adamantane, the core structure in “this compound”, is a polycyclic cage molecule with high symmetry . This structure is characterized by its high degree of symmetry and its diamond-like structure .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of adamantane derivatives often involve the use of carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives .Physical And Chemical Properties Analysis
Adamantanes are a fascinating class of polycyclic hydrocarbons that have unique physical and chemical properties . They are characterized by their high degree of symmetry .Aplicaciones Científicas De Investigación
Photochemical Reactions : N-(1-adamantyl)phthalimide, a related compound, undergoes a photochemical reaction to produce a hexacyclic benzazepine derivative. This demonstrates the compound's potential in novel photochemical processes and molecular synthesis (Basarić et al., 2008).
Supramolecular Chemistry : Studies have shown the formation of unusual supramolecular compounds through the reaction of 1-aminoadamantane hydrochloride with divalent metal chloride, indicating its role in the development of complex molecular architectures (Fu, Zhao, & Ge, 2011).
Stereochemical Studies : Research into the rotation barriers in aryl- and heteroaryldi(1-adamantyl)methyl systems has provided insights into the stereochemical aspects of these compounds, which is crucial for understanding their behavior in various chemical reactions (Lomas, Lacroix, & Vaissermann, 1999).
Steric Effects in Ionic Hydrogenation : Studies have explored the steric effects in the ionic hydrogenation of aryldi(1-adamantyl)methanols, providing valuable data for the synthesis and manipulation of these compounds in organic chemistry (Lomas & Vaissermann, 1997; 2010).
Amino Acid Synthesis : The synthesis of amino acid methyl esters using (2-Amino-1-adamantyl)methanol; hydrochloride-related compounds highlights its utility in the production of important biochemicals (Li & Sha, 2008).
Solvent Effects on Hydrogen Bonding : Research into solvent effects on hydrogen bonding and rotation barriers in α-alkyl-substituted 2-alkoxybenzyl alcohols, which include adamantyl compounds, contributes to a better understanding of the influence of solvents on chemical properties (Lomas & Adenier, 2001).
Carbene Fragmentation Reactions : The formation of ion pairs from carbene fragmentation reactions involving adamantyl cations offers insights into the behavior of these compounds in complex chemical reactions (Moss et al., 2004).
Mecanismo De Acción
Target of Action
Adamantane derivatives are known for their high reactivity and extensive opportunities for utilization as starting materials for the synthesis of various functional adamantane derivatives .
Mode of Action
Adamantane derivatives are known to undergo various chemical and catalytic transformations .
Biochemical Pathways
Adamantane derivatives are known to be involved in a variety of synthesis processes, contributing to the creation of bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .
Result of Action
Adamantane derivatives are known for their potential in the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .
Action Environment
The synthesis of similar compounds has been reported to be carried out under optimal conditions established to reduce the use of toxic reagents or solvents and was carried out in one pot to make it more environmentally friendly .
Direcciones Futuras
The adamantane moiety has promising applications in the field of targeted drug delivery and surface recognition . The results reported encourage the development of novel adamantane-based structures and self-assembled supramolecular systems for basic chemical investigations as well as for biomedical application .
Propiedades
IUPAC Name |
(2-amino-1-adamantyl)methanol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO.ClH/c12-10-9-2-7-1-8(3-9)5-11(10,4-7)6-13;/h7-10,13H,1-6,12H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODOSWEUVGOHOPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3N)CO.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-Bromo-2-(2-chlorobenzoyl)phenyl]-2-chloro-5-nitrobenzamide](/img/structure/B2422548.png)
![3,3-Dimethyl-4-[1-[(2-phenylpyrimidin-5-yl)methyl]piperidin-4-yl]azetidin-2-one](/img/structure/B2422549.png)
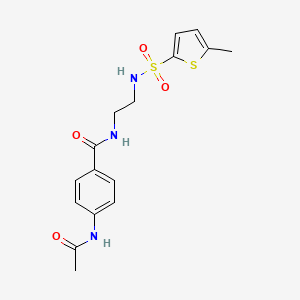

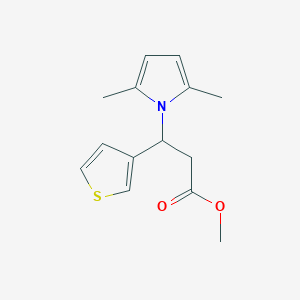
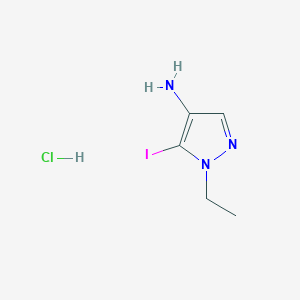
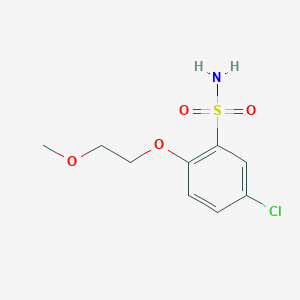
![2-(furan-2-yl)-7-(o-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B2422561.png)
![N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2422562.png)
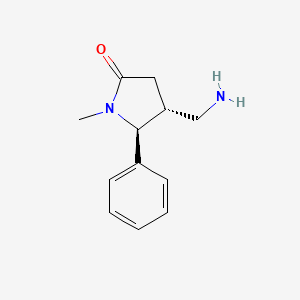
![2-((4-bromobenzyl)thio)-3-(4-chlorophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2422564.png)
